molecular formula C8H7ClF3N B2417004 5-Chloro-2-(trifluoromethyl)benzylamine CAS No. 942319-05-3

5-Chloro-2-(trifluoromethyl)benzylamine

Cat. No.: B2417004
CAS No.: 942319-05-3
M. Wt: 209.6
InChI Key: CTDODRLKRDGBNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

5-Chloro-2-(trifluoromethyl)benzylamine has a wide range of applications in scientific research:

Safety and Hazards

This chemical is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is advised to handle this chemical with protective gloves, clothing, and eye/face protection, and to use it only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Chloro-2-(trifluoromethyl)benzylamine can be synthesized through several methods. One common method involves the reaction of 2-chloro-5-(trifluoromethyl)benzaldehyde with ammonia . The specific steps include heating the reaction mixture, dissolving the aldehyde in ammonia solution, followed by neutralization and crystallization to purify the product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(trifluoromethyl)benzylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Chloro-2-(trifluoromethyl)benzylamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets . The chlorine atom may also participate in hydrogen bonding or other interactions with biological molecules, influencing the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Comparison

5-Chloro-2-(trifluoromethyl)benzylamine is unique due to the presence of both a chlorine atom and a trifluoromethyl group on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and stability. Compared to its analogs, it offers a versatile platform for further chemical modifications, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

[5-chloro-2-(trifluoromethyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF3N/c9-6-1-2-7(8(10,11)12)5(3-6)4-13/h1-3H,4,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTDODRLKRDGBNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)CN)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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